2-Hydroxybenzimidazole-d4
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Overview
Description
2-Hydroxybenzimidazole-d4 is a deuterated derivative of 2-Hydroxybenzimidazole, a compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxybenzimidazole typically involves the condensation of o-phenylenediamine with urea in the presence of an acid catalyst. The reaction is carried out by heating the mixture to 120-180°C for 2-8 hours. After the reaction, the mixture is neutralized with sodium hydroxide, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the synthesis of 2-Hydroxybenzimidazole can be scaled up by optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The avoidance of toxic solvents like dimethylbenzene is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzimidazole-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-Hydroxybenzimidazole-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, such as diabetes, cancer, and infections.
Industry: It is used in the development of corrosion inhibitors and other industrial applications
Mechanism of Action
The mechanism of action of 2-Hydroxybenzimidazole-d4 involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, benzimidazole derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Known for its antimicrobial properties.
2-Mercaptobenzimidazole: Used as a corrosion inhibitor.
2-Phenylbenzimidazole: Studied for its non-linear optical properties
Uniqueness
2-Hydroxybenzimidazole-d4 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. This property allows researchers to track the compound’s behavior in biological systems more accurately .
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILNNFMWIMZVEQ-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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